molecular formula C17H19N3O4S B2705378 N-(5-methylpyridin-2-yl)-3-(morpholine-4-sulfonyl)benzamide CAS No. 940820-45-1

N-(5-methylpyridin-2-yl)-3-(morpholine-4-sulfonyl)benzamide

Cat. No.: B2705378
CAS No.: 940820-45-1
M. Wt: 361.42
InChI Key: IGZHOLSFHOTFMY-UHFFFAOYSA-N
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Description

N-(5-methylpyridin-2-yl)-3-(morpholine-4-sulfonyl)benzamide is a synthetic organic compound that features a benzamide core substituted with a 5-methylpyridin-2-yl group and a morpholine-4-sulfonyl group

Scientific Research Applications

N-(5-methylpyridin-2-yl)-3-(morpholine-4-sulfonyl)benzamide may have several applications in scientific research:

    Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.

    Biology: Potential use as an enzyme inhibitor or receptor modulator in biochemical assays.

    Medicine: Investigated for therapeutic potential, possibly as an anti-inflammatory or anticancer agent.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methylpyridin-2-yl)-3-(morpholine-4-sulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzamide Core: Starting with a benzoyl chloride derivative, the benzamide core can be formed by reacting with an amine.

    Introduction of the Pyridinyl Group: The 5-methylpyridin-2-yl group can be introduced via a nucleophilic substitution reaction.

    Sulfonylation: The morpholine-4-sulfonyl group can be added through a sulfonylation reaction, often using sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent purification processes such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the pyridine ring.

    Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfoxide or sulfide.

    Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions might include strong acids or bases, depending on the specific substitution reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a pyridine N-oxide derivative, while reduction could produce a sulfoxide.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this might:

    Inhibit Enzymes: By binding to the active site or allosteric sites, preventing substrate binding or catalysis.

    Modulate Receptors: By interacting with receptor sites, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)-3-(morpholine-4-sulfonyl)benzamide: Lacks the methyl group on the pyridine ring.

    N-(5-methylpyridin-2-yl)-3-(morpholine-4-sulfonyl)aniline: Substitutes the benzamide core with an aniline.

Uniqueness

N-(5-methylpyridin-2-yl)-3-(morpholine-4-sulfonyl)benzamide’s unique combination of functional groups may confer distinct biological activity or chemical reactivity, making it a valuable compound for specific applications.

Properties

IUPAC Name

N-(5-methylpyridin-2-yl)-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c1-13-5-6-16(18-12-13)19-17(21)14-3-2-4-15(11-14)25(22,23)20-7-9-24-10-8-20/h2-6,11-12H,7-10H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZHOLSFHOTFMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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